molecular formula C21H21NO4 B2721330 (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone CAS No. 433700-44-8

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

Cat. No.: B2721330
CAS No.: 433700-44-8
M. Wt: 351.402
InChI Key: SCOBYHQXJSGRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with phenylacetic acid derivatives under acidic conditions.

    Morpholinylation: The morpholin-4-yl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzofuran core.

    Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents, nucleophiles, and bases depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The morpholin-4-yl group may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-yl group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOBYHQXJSGRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.